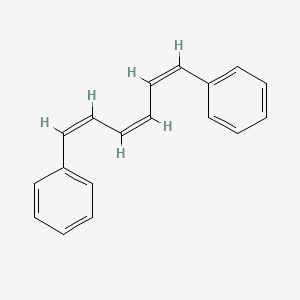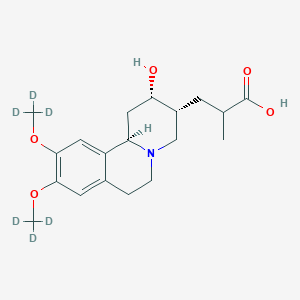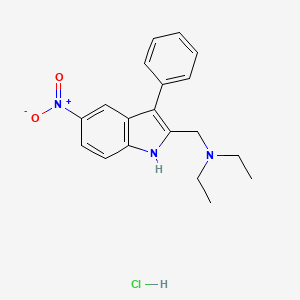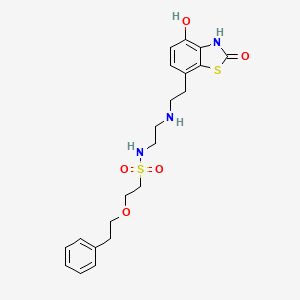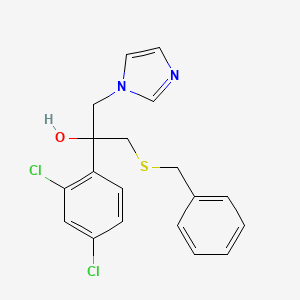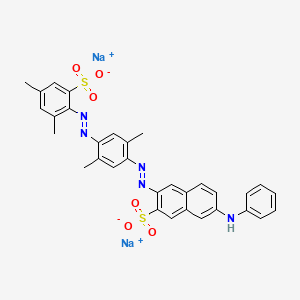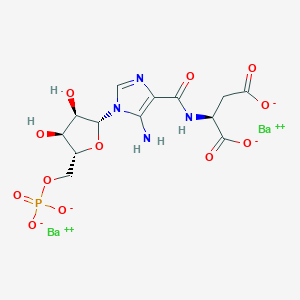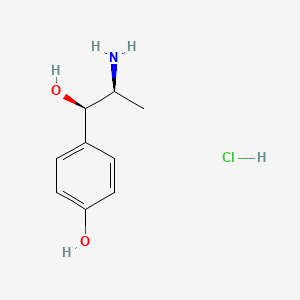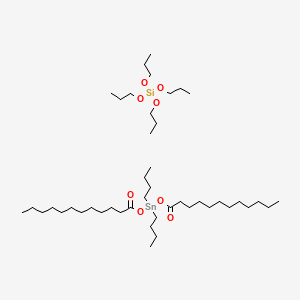
Einecs 270-183-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 270-183-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The synthetic routes and reaction conditions for Einecs 270-183-1 involve several steps. The preparation methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production: Industrial production methods for this compound involve large-scale chemical processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Einecs 270-183-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water.
Aplicaciones Científicas De Investigación
Einecs 270-183-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs and treatments.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 270-183-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Einecs 270-183-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 270-325-2: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 270-183-2: Another related compound with distinct industrial and research applications.
Einecs 270-183-3: This compound shares some chemical characteristics with this compound but has different biological activities.
Propiedades
Número CAS |
68412-36-2 |
|---|---|
Fórmula molecular |
C44H92O8SiSn |
Peso molecular |
896.0 g/mol |
Nombre IUPAC |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate;tetrapropyl silicate |
InChI |
InChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2 |
Clave InChI |
DXLAMDDVJNYIGH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


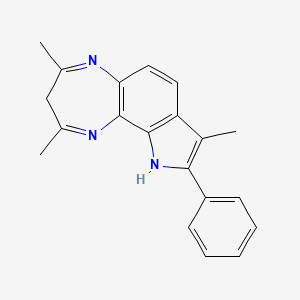
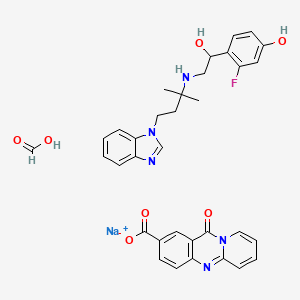
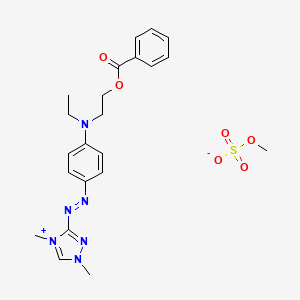
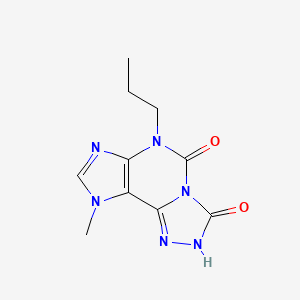
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
